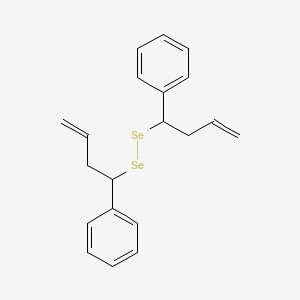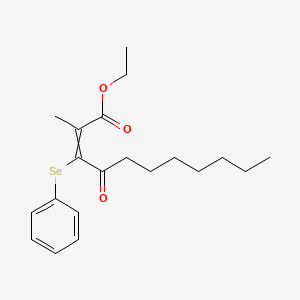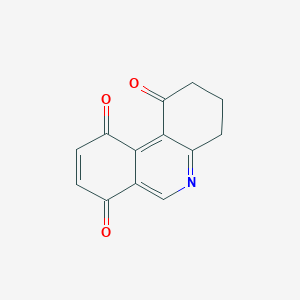![molecular formula C13H14O B14180773 6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan CAS No. 851385-98-3](/img/structure/B14180773.png)
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan is a complex organic compound with a unique structure that includes a fused ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan typically involves multistep organic reactions. One efficient method involves the use of cycloheptanone as a starting material, which undergoes a series of condensation reactions with malononitrile and aromatic aldehydes to form the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, improving yields, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions may involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines
Scientific Research Applications
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Although not widely used industrially, its derivatives may have applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan exerts its effects is not fully understood. its molecular structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo 7annulen-5-one : Another compound with a related structure, used in various organic synthesis reactions .
Phenanthro[1,2-b]furan-10,11-dione:
Uniqueness
6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan is unique due to its specific ring system and the potential for diverse chemical reactivity. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development in multiple scientific fields.
Properties
CAS No. |
851385-98-3 |
|---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
4-oxatricyclo[7.4.1.03,7]tetradeca-1,3(7),5,8-tetraene |
InChI |
InChI=1S/C13H14O/c1-2-4-11-7-10(3-1)8-12-5-6-14-13(12)9-11/h5-6,8-9H,1-4,7H2 |
InChI Key |
WOIFFGXQQUHREX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC3=C(C=CO3)C=C(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(2,6-Difluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B14180718.png)
![2-[(3-Sulfopropyl)amino]heptanoic acid](/img/structure/B14180720.png)


![N-(2,6-Dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14180738.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)

![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
